molecular formula C21H21ClN2O8S B2881768 methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931332-58-0

methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2881768
CAS No.: 931332-58-0
M. Wt: 496.92
InChI Key: NVQFHUCJECMFOQ-UHFFFAOYSA-N
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Description

Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O8S and its molecular weight is 496.92. The purity is usually 95%.
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Scientific Research Applications

Ring Expansion and Rearrangement Studies

The study of ring expansion and rearrangement provides insights into the chemical behavior of tetrahydropyrimidine derivatives. For instance, "Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" undergoes rearrangement to give derivatives that further undergo acid-catalyzed ring contraction, showcasing the versatility of tetrahydropyrimidine compounds in synthetic chemistry (Bullock et al., 1972).

Antimicrobial Activity

The antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids reveals the potential of tetrahydropyrimidine derivatives in developing new antimicrobial agents. A series of compounds were synthesized and showed significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).

Synthesis and Biological Evaluation

The environmentally friendly synthesis of novel chromone-pyrimidine coupled derivatives showcases the application of tetrahydropyrimidine derivatives in medicinal chemistry. These compounds were evaluated for their antimicrobial activity, with certain derivatives showing potent antibacterial and antifungal properties. Further, ADMET parameters indicated good oral drug-like properties for these compounds (Tiwari et al., 2018).

Structural Insights and Inhibitor Potential

The structural characterization of dihydropyrimidine-5-carbonitrile derivatives provides valuable insights into their potential as dihydrofolate reductase inhibitors, a key target in anticancer and antimicrobial therapy. Molecular docking simulations assessed the inhibitory potential against the human enzyme, highlighting the relevance of tetrahydropyrimidine derivatives in drug design (Al-Wahaibi et al., 2021).

Thermodynamic Properties

The study of thermodynamic properties of tetrahydropyrimidine-5-carboxylic acid esters, including combustion energies, enthalpies of formation, and derivative analysis, contributes to a deeper understanding of the physical and chemical properties of these compounds, which is crucial for their application in various scientific fields (Klachko et al., 2020).

Properties

IUPAC Name

methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O8S/c1-30-15-7-5-12(22)9-17(15)33(28,29)10-13-18(20(26)32-3)19(24-21(27)23-13)11-4-6-14(25)16(8-11)31-2/h4-9,19,25H,10H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQFHUCJECMFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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